Antimalarial agent 25

Selectivity Index Cytotoxicity Drug Safety

Antimalarial agent 25, also known as compound 8, is a synthetic derivative of 1,4-naphthoquinone containing a 1,2,3-triazole moiety. It is characterized by the CAS number 2944456-41-9 and a molecular formula of C21H18N4O3.

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
Cat. No. B15580711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 25
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H18N4O3/c1-28-15-8-6-14(7-9-15)19-13-25(24-23-19)11-10-22-18-12-20(26)16-4-2-3-5-17(16)21(18)27/h2-9,12-13,22H,10-11H2,1H3
InChIKeyFBCVVKXEDPUODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antimalarial Agent 25: A Bioavailable 1,4-Naphthoquinone with Distinctive Selectivity and In Vivo Activity


Antimalarial agent 25, also known as compound 8, is a synthetic derivative of 1,4-naphthoquinone containing a 1,2,3-triazole moiety . It is characterized by the CAS number 2944456-41-9 and a molecular formula of C21H18N4O3 . This compound exhibits oral bioavailability and demonstrates specific cytotoxic activity against the Plasmodium falciparum parasite, particularly against chloroquine-resistant strains .

Why Antimalarial Agent 25 Cannot Be Replaced by Other 1,4-Naphthoquinone Derivatives


Within the class of 1,4-naphthoquinone derivatives, antimalarial activity and safety profiles vary dramatically. While some analogs like atovaquone exhibit extreme in vitro potency, they may lack oral bioavailability or possess different toxicity profiles. Conversely, other in-series compounds like compound 7 show high in vitro potency but fail to translate to in vivo efficacy [1]. Antimalarial agent 25 demonstrates a quantifiable balance of oral bioavailability, a high selectivity index, and confirmed in vivo activity against a chloroquine-resistant strain, a combination that cannot be assumed for its closest structural analogs [1].

Quantitative Differentiation of Antimalarial Agent 25 from Comparators and Analogs


Superior Selectivity Index Compared to the Reference Drug Chloroquine

Antimalarial agent 25 demonstrates a higher selectivity index (SI) for P. falciparum over human HepG2 cells compared to the frontline antimalarial chloroquine. The SI, calculated as the ratio of cytotoxicity (CC50) to antiplasmodial activity (IC50), is a critical metric for assessing potential off-target toxicity . In comparable assays, Antimalarial agent 25 shows an SI of 68.9, which is over 80% greater than the SI of 37.5 observed for chloroquine [1].

Selectivity Index Cytotoxicity Drug Safety

Confirmed In Vivo Efficacy in a Murine Malaria Model Where a More Potent Analog Fails

In a direct, head-to-head comparison within the same study, Antimalarial agent 25 (compound 8) demonstrated significant in vivo antimalarial activity, whereas the more potent in vitro analog, compound 7 (IC50 = 0.8 μM), was inactive [1]. In a murine model of malaria, oral administration of Antimalarial agent 25 (30 mg/kg, four times daily) led to a 33% reduction in parasitemia induced by P. berghei ANKA by the seventh day post-treatment .

In Vivo Efficacy Plasmodium berghei Parasitemia Reduction

Potent Activity Against a Chloroquine-Resistant Plasmodium Strain

Antimalarial agent 25 demonstrates robust activity against the chloroquine-resistant P. falciparum W2 strain, a key differentiator for compounds targeting regions with high resistance prevalence . Its in vitro IC50 against this resistant strain is 4.2 μM, indicating that it retains its antiplasmodial effect in a model where chloroquine's efficacy is known to be significantly diminished . For comparison, chloroquine's IC50 against the same W2 strain has been reported to be approximately 0.237 μM, but this value is over 10-fold higher than its activity against sensitive strains, reflecting a loss of potency due to resistance [1].

Drug Resistance Plasmodium falciparum W2 Antimalarial Activity

Induction of Distinct Ultrastructural Damage in P. falciparum Trophozoites

Treatment with Antimalarial agent 25 leads to severe and specific ultrastructural changes in P. falciparum trophozoites, as observed via transmission electron microscopy (TEM) . At concentrations of 30 to 0.411 μg/mL over 48 hours, the compound causes complete cytoplasmic degradation, loss of membrane integrity, and the deterioration of organelles, including the food vacuole, in the chloroquine-resistant W2 strain . This morphological profile suggests a mechanism of action that is distinct from standard therapies like chloroquine, which primarily targets hemozoin formation.

Mechanism of Action Transmission Electron Microscopy Cytoplasmic Degradation

Primary Research and Procurement Applications for Antimalarial Agent 25


Hit-to-Lead Optimization for Antimalarials with High Selectivity and Oral Bioavailability

Antimalarial agent 25 serves as an advanced starting point (hit molecule) for medicinal chemistry campaigns focused on developing new antimalarial therapies. Its favorable selectivity index (SI of 68.9 against HepG2 cells) provides a quantifiable safety margin that is superior to chloroquine . Furthermore, its oral bioavailability and proven in vivo activity (33% parasitemia reduction in a murine model) make it a superior candidate for lead optimization studies aimed at improving potency while maintaining this favorable pharmacological profile.

Mechanistic Studies of Plasmodium Cell Death and Resistance Bypass

The unique ultrastructural damage profile caused by Antimalarial agent 25—characterized by complete cytoplasmic degradation and organelle deterioration—is distinct from that of known antimalarial classes like the quinolines . This makes it a valuable chemical probe for investigating alternative cell death pathways in P. falciparum. Its retained activity against the chloroquine-resistant W2 strain (IC50 = 4.2 μM) further positions it as a key tool for studying how compounds can bypass established resistance mechanisms.

In Vivo Proof-of-Concept Studies for Next-Generation Naphthoquinones

For research groups evaluating the therapeutic potential of 1,4-naphthoquinone derivatives, Antimalarial agent 25 provides a critical benchmark for in vivo activity. Its ability to reduce P. berghei parasitemia by 33%, in direct contrast to the more potent but in vivo-inactive compound 7 , offers a powerful proof-of-concept that the specific structural features of Antimalarial agent 25 are conducive to translating in vitro activity to an in vivo setting.

Calibration of Cytotoxicity Assays for Antimalarial Drug Discovery

With well-characterized cytotoxicity profiles against both HepG2 (CC50 = 289.2 μM) and Vero (CC50 = 400.6 μM) cell lines , Antimalarial agent 25 can be used as a reference compound in assay development and validation. Its high selectivity index provides a clear benchmark for distinguishing between compounds with a favorable therapeutic window and those with potential off-target toxicity, thereby streamlining the hit triage process in high-throughput screening campaigns.

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